Dimethyl 8,8'-(benzylazanediyl)dioctanoate
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Overview
Description
Dimethyl 8,8’-(benzylazanediyl)dioctanoate is a chemical compound with the molecular formula C25H41NO4 and a molecular weight of 419.61 g/mol . It is typically found in a liquid state and appears as a yellow oil . This compound is known for its unique structure, which includes a benzylazanediyl group linked to dioctanoate chains.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 8,8’-(benzylazanediyl)dioctanoate involves several steps. One common method includes the Michael addition of methyl acrylate to benzylamine, followed by reductive debenzylation using palladium on carbon (Pd/C) and hydrogen (H2) . The resulting intermediate is then condensed with an octanoic acid moiety via amide bond formation . The ester groups at the periphery are hydrolyzed using acetyl chloride and water, and the resulting diacid is neutralized with sodium bicarbonate to obtain the desired compound .
Industrial Production Methods
Industrial production methods for Dimethyl 8,8’-(benzylazanediyl)dioctanoate typically involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 8,8’-(benzylazanediyl)dioctanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., OH-, NH3) in aqueous or alcoholic solutions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds or amines.
Scientific Research Applications
Dimethyl 8,8’-(benzylazanediyl)dioctanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Dimethyl 8,8’-(benzylazanediyl)dioctanoate involves its interaction with molecular targets and pathways within biological systems. The compound’s surfactant properties allow it to alter the surface characteristics of solids and enhance the solubility of sparingly soluble compounds in water . This can lead to changes in cell membrane permeability and the modulation of various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Disodium (Z) 3,3′-(oleoylazanediyl)dipropanoate: A novel oleic acid-derived bicephalous dianionic surfactant with similar surfactant properties.
8,8-Dimethyl-8,9-dihydro-3H,7H-[1,2]oxazino[5,4,3-de]quinolin-3-ones:
Uniqueness
Dimethyl 8,8’-(benzylazanediyl)dioctanoate is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its ability to act as a surfactant and its biocompatibility make it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C25H41NO4 |
---|---|
Molecular Weight |
419.6 g/mol |
IUPAC Name |
methyl 8-[benzyl-(8-methoxy-8-oxooctyl)amino]octanoate |
InChI |
InChI=1S/C25H41NO4/c1-29-24(27)18-12-5-3-7-14-20-26(22-23-16-10-9-11-17-23)21-15-8-4-6-13-19-25(28)30-2/h9-11,16-17H,3-8,12-15,18-22H2,1-2H3 |
InChI Key |
JBTGYXXSIYFNCT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCCCCCCN(CCCCCCCC(=O)OC)CC1=CC=CC=C1 |
Origin of Product |
United States |
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